molecular formula C5H5NO3 B055535 Methyl 5-oxazolecarboxylate CAS No. 121432-12-0

Methyl 5-oxazolecarboxylate

Cat. No.: B055535
CAS No.: 121432-12-0
M. Wt: 127.1 g/mol
InChI Key: JGJDORZNOSWWDS-UHFFFAOYSA-N
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Description

Methyl 5-oxazolecarboxylate is an organic compound with the molecular formula C5H5NO3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-oxazolecarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-oxazoline with diethyl oxalate in the presence of a base can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxazolecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolecarboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-oxazolecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its potential in developing new drugs for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-oxazolecarboxylate varies depending on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For instance, some derivatives of this compound have been shown to inhibit blood platelet aggregation, similar to the action of antiplatelet drugs like aspirin.

Comparison with Similar Compounds

  • Methyl 1,3-oxazole-5-carboxylate
  • Methyl 5-methyl-4-oxazolecarboxylate
  • 2-methoxy-5-chlorobenzo[d]oxazole
  • 2-ethoxybenzo[d]oxazole

Comparison: Methyl 5-oxazolecarboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable in specific research and industrial applications .

Properties

IUPAC Name

methyl 1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJDORZNOSWWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369194
Record name Methyl 5-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121432-12-0
Record name Methyl 5-oxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of glyoxylic acid ethyl ester (50% w/w in toluene) (4 mL, 2 mmol) and Tosmic (3.86 g, 2 mmol) in MeOH (60 mL) was added K2CO3 (5.6 g, 4 mmol) and the mixture was stirred at reflux for 7 h. The solvent was then evaporated and 100 mL of water was added. This solution was saturated with sodium chloride and extracted with diethyl ether. The organic layer was washed with brine, dried (MgSO4) filtered and concentrated to give 1.58 g (60%) of oxazole-5-carboxylic acid methyl ester as white solid. m.p.=35-50° C.
Name
glyoxylic acid ethyl ester
Quantity
4 mL
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reactant
Reaction Step One
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3.86 g
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reactant
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5.6 g
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reactant
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60 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

For B.4274, dimethyl tartrate was oxidised11 to methyl glyoxylate which reacted 12 with tosylmethyl isocyanide to give methyl oxazole-5-carboxylate.13This was reduced by lithium aluminium hydride by the method of Fallab14 to the alcohol.15
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 5-oxazolecarboxylate in the synthesis of amphimedine?

A1: In this specific research [], this compound serves as a central building block within a multi-step synthesis of amphimedine. The molecule specifically acts as a precursor, undergoing a series of reactions including intramolecular cyclization and photoenolization. These transformations ultimately lead to the formation of a key intermediate, [methoxy-2 pyridyl-4]-5 benzo [c][2,7]naphtyridinemethanol-4, which is further elaborated to achieve the final amphimedine structure.

Q2: Are there other synthetic routes to amphimedine that utilize different starting materials or key intermediates?

A2: While this research focuses on a specific pathway involving this compound [], it's important to note that exploring diverse synthetic routes for complex natural products is common in organic chemistry. Other researchers may indeed be investigating alternative strategies for amphimedine synthesis that leverage different starting materials, reagents, or even entirely different reaction cascades. A comparative analysis of different synthetic approaches would consider factors such as yield, stereoselectivity, cost-effectiveness, and overall environmental impact.

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